Zotepine

Description

Structure

3D Structure

Properties

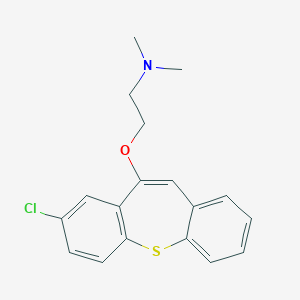

IUPAC Name |

2-(3-chlorobenzo[b][1]benzothiepin-5-yl)oxy-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNOS/c1-20(2)9-10-21-16-11-13-5-3-4-6-17(13)22-18-8-7-14(19)12-15(16)18/h3-8,11-12H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDOZVRUNCMBHFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023756 | |

| Record name | Zotepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

478.4ºC | |

| Record name | Zotepine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09225 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Poorly soluble | |

| Record name | Zotepine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09225 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

26615-21-4 | |

| Record name | Zotepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26615-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zotepine [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026615214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zotepine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09225 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zotepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((8-chlorodibenzo[b,f]thiepin-10-yl)oxy)-N,N-dimethylethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZOTEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U29O83JAZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

90ºC | |

| Record name | Zotepine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09225 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Zotepine's Mechanism of Action in Schizophrenia: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zotepine is an atypical antipsychotic agent demonstrating efficacy in the management of schizophrenia. Its therapeutic action is attributed to a complex and multifaceted mechanism involving antagonism at various neurotransmitter receptors and modulation of downstream signaling cascades. This technical guide provides a comprehensive overview of the core pharmacological principles underlying zotepine's effects, with a focus on its receptor binding profile, impact on key signaling pathways, and the experimental methodologies used to elucidate these actions. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.

Introduction

Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. The "dopamine hypothesis" has historically been central to the pathophysiology of schizophrenia, suggesting that hyperactivity of dopaminergic pathways contributes to psychosis[1]. While antagonism of the dopamine (B1211576) D2 receptor remains a cornerstone of antipsychotic therapy, the development of atypical antipsychotics, such as zotepine, has highlighted the importance of interactions with other neurotransmitter systems, particularly the serotonergic system[2][3]. Zotepine's clinical profile, which includes efficacy against both positive and negative symptoms with a relatively low propensity for extrapyramidal side effects, is a direct consequence of its unique receptor binding affinities and their downstream molecular consequences[4][5].

Receptor Binding Profile of Zotepine

Zotepine's mechanism of action is intrinsically linked to its affinity for a wide range of neurotransmitter receptors. The binding affinity is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity. Zotepine exhibits a strong affinity for dopamine D2-like and serotonin (B10506) 5-HT2A receptors, a characteristic feature of atypical antipsychotics[2][6]. Furthermore, it demonstrates significant affinity for several other receptors, contributing to its broad pharmacological effects and side-effect profile[2][6][7].

The table below summarizes the receptor binding affinities (Kᵢ values in nM) of zotepine for various human receptors, compiled from multiple sources.

| Receptor Family | Receptor Subtype | Zotepine Kᵢ (nM) | Norzotepine Kᵢ (nM) |

| Dopamine | D₁ | 27 | 100 |

| D₂ | 11 | 13 | |

| D₃ | 7.4 | 12 | |

| D₄ | 1.4 | 2.5 | |

| Serotonin | 5-HT₁ₐ | 190 | 250 |

| 5-HT₂ₐ | 0.83 | 1.1 | |

| 5-HT₂𝒸 | 1.3 | 2.1 | |

| 5-HT₆ | 4.1 | 12 | |

| 5-HT₇ | 1.8 | 3.5 | |

| Adrenergic | α₁ | 1.3 | 2.9 |

| α₂ | 110 | 150 | |

| Histamine | H₁ | 3.2 | 2.8 |

| Muscarinic | M₁ | 180 | 350 |

| Transporter | NET (Norepinephrine) | 49 | 3.1 |

| SERT (Serotonin) | 210 | 150 |

Note: Kᵢ values are compiled from various preclinical studies and databases. Absolute values may vary between studies due to different experimental conditions.

Core Mechanisms of Action

Dopamine D2 Receptor Antagonism

A primary mechanism of zotepine's antipsychotic effect is its antagonism of dopamine D2 receptors in the mesolimbic pathway[1][2]. Overactivity in this pathway is thought to underlie the positive symptoms of schizophrenia, such as hallucinations and delusions. By blocking D2 receptors, zotepine reduces dopaminergic neurotransmission, thereby alleviating these symptoms[2].

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins. Activation of these receptors by dopamine inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Zotepine, as an antagonist, blocks this cascade.

Serotonin 5-HT2A Receptor Antagonism

Zotepine's high affinity for 5-HT2A receptors is a key feature contributing to its "atypical" profile[2][3]. 5-HT2A receptor antagonism is thought to enhance dopamine release in the nigrostriatal and mesocortical pathways. This action may contribute to the lower incidence of extrapyramidal symptoms and the improvement of negative and cognitive symptoms of schizophrenia[2].

5-HT2A receptors are GPCRs coupled to Gαq/11 proteins. Activation by serotonin stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Zotepine blocks this signaling cascade.

Norepinephrine (B1679862) Reuptake Inhibition

Zotepine and its major active metabolite, norzotepine, inhibit the reuptake of norepinephrine by blocking the norepinephrine transporter (NET)[8][9]. Norzotepine is particularly potent in this regard[8]. This action increases the synaptic concentration of norepinephrine, which may contribute to the antidepressant effects observed in some patients with schizophrenia and may also play a role in improving cognitive function[9].

Modulation of Downstream Signaling: The Akt/GSK-3 Pathway

Recent evidence suggests that atypical antipsychotics, including zotepine, may exert their therapeutic effects through the modulation of intracellular signaling cascades, such as the Akt/glycogen synthase kinase 3 (GSK-3) pathway[10][11][12]. The antagonism of D2 and 5-HT2A receptors by zotepine can lead to the disinhibition of Akt signaling[10]. Activated Akt phosphorylates and inhibits GSK-3, a key enzyme implicated in neuronal plasticity, apoptosis, and mood regulation. Dysregulation of this pathway has been linked to the pathophysiology of schizophrenia[13].

Experimental Protocols

The elucidation of zotepine's mechanism of action relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of zotepine for various neurotransmitter receptors.

Methodology:

-

Membrane Preparation:

-

Human recombinant cells expressing the target receptor or animal brain tissue rich in the target receptor (e.g., rat striatum for D2 receptors) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove debris, followed by a high-speed centrifugation to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in assay buffer to a specific protein concentration.

-

-

Competition Binding Assay:

-

A constant concentration of a specific radioligand (e.g., [³H]-spiperone for D2 receptors) is incubated with the membrane preparation in the presence of varying concentrations of zotepine.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

-

The reaction is incubated to equilibrium at a specific temperature (e.g., room temperature or 37°C).

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of zotepine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

-

The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

In Vivo Microdialysis

Objective: To measure the effect of zotepine on extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Methodology:

-

Probe Implantation:

-

A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens) of an anesthetized rat or mouse.

-

The animal is allowed to recover from surgery.

-

-

Perfusion and Sampling:

-

On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Neurotransmitters in the extracellular fluid diffuse across the semi-permeable membrane of the probe and into the aCSF.

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of zotepine.

-

-

Neurotransmitter Analysis:

-

The concentration of neurotransmitters (e.g., dopamine, serotonin, norepinephrine) in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection.

-

-

Data Analysis:

-

Neurotransmitter levels are expressed as a percentage of the baseline levels (pre-drug administration).

-

Statistical analysis is performed to determine the significance of changes in neurotransmitter levels following zotepine administration.

-

Electrophysiology

Objective: To assess the effect of zotepine on the firing rate and pattern of specific neuronal populations.

Methodology:

-

Electrode Implantation:

-

A microelectrode is stereotaxically implanted into the brain region containing the neurons of interest (e.g., ventral tegmental area for dopamine neurons) of an anesthetized or awake animal.

-

-

Single-Unit Recording:

-

The electrical activity of individual neurons is recorded before and after the systemic or local administration of zotepine.

-

The firing rate (spikes per second) and firing pattern (e.g., burst firing) of the neurons are analyzed.

-

-

Data Analysis:

-

Changes in neuronal firing rate and pattern are quantified and statistically analyzed to determine the effect of zotepine.

-

Conclusion

The mechanism of action of zotepine in the treatment of schizophrenia is complex, arising from its interactions with multiple neurotransmitter systems. Its primary antipsychotic effects are mediated through potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. The inhibition of norepinephrine reuptake by zotepine and its active metabolite, norzotepine, likely contributes to its efficacy in treating negative and cognitive symptoms. Furthermore, the modulation of downstream signaling pathways, such as the Akt/GSK-3 cascade, represents an important area of ongoing research that may further elucidate the molecular basis of its therapeutic effects. A thorough understanding of zotepine's multifaceted pharmacology, as detailed in this guide, is crucial for optimizing its clinical use and for the development of novel antipsychotic agents with improved efficacy and tolerability.

References

- 1. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 2. What is the mechanism of Zotepine? [synapse.patsnap.com]

- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Zotepine: a clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Profiles of clinical efficacy and pharmacological action of zotepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. [The biochemical effect profile of zotepine in comparison with other neuroleptics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Norzotepine, a major metabolite of zotepine, exerts atypical antipsychotic-like and antidepressant-like actions through its potent inhibition of norepinephrine reuptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of an Atypical Antipsychotic, Zotepine, on Astroglial L-Glutamate Release through Hemichannels: Exploring the Mechanism of Mood-Stabilising Antipsychotic Actions and Antipsychotic-Induced Convulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Akt/GSK3 signaling in the action of psychotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. liralab.it [liralab.it]

- 13. Roles of the Akt/GSK-3 and Wnt signaling pathways in schizophrenia and antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological profile of Zotepine

An In-depth Technical Guide to the Pharmacological Profile of Zotepine

Introduction

Zotepine is a second-generation (atypical) antipsychotic drug used in the treatment of acute and chronic schizophrenia.[1][2] Structurally classified as a dibenzothiepine tricyclic molecule, its therapeutic efficacy is believed to be mediated through a complex interaction with multiple neurotransmitter systems.[1][3] Unlike typical antipsychotics, zotepine exhibits a broad receptor binding profile, contributing to its "atypical" nature, which includes efficacy against both positive and negative symptoms of schizophrenia with a reduced propensity for extrapyramidal side effects.[4][5] This document provides a detailed technical overview of the pharmacological properties of zotepine, intended for researchers, scientists, and drug development professionals.

Pharmacodynamics

The pharmacodynamic profile of zotepine is characterized by its antagonist activity at a wide range of receptors, including dopamine (B1211576), serotonin (B10506), adrenergic, histamine (B1213489), and muscarinic receptors.[3][5] This multi-receptor antagonism is central to its therapeutic effects and its side-effect profile.

Mechanism of Action

Zotepine's primary mechanism of action involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[4][5] The blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[5] The simultaneous antagonism of 5-HT2A receptors is a hallmark of atypical antipsychotics and is believed to contribute to a lower risk of extrapyramidal symptoms (EPS) and potential efficacy against negative symptoms.[4][5]

Beyond its primary targets, zotepine also displays high affinity for several other receptors, which modulates its overall clinical effects.[6] Its potent antagonism of histamine H1 receptors is associated with sedative effects, while its blockade of α1-adrenergic receptors can lead to orthostatic hypotension.[5][6] Zotepine also interacts with other serotonin receptors, such as 5-HT2C, 5-HT6, and 5-HT7, and inhibits the reuptake of norepinephrine (B1679862), which may contribute to its effects on mood and cognition.[1][7]

Receptor Binding Affinity

The affinity of zotepine for various neurotransmitter receptors has been quantified through in vitro binding assays. The equilibrium dissociation constant (Kd) is a measure of a drug's binding affinity, with lower values indicating a stronger binding affinity.

| Receptor | Kd (nM) |

| Serotonin 5-HT2A | 2.6[6] |

| Serotonin 5-HT2C | 3.2[6] |

| Histamine H1 | 3.3[6] |

| Adrenergic α1 | 7.3[6] |

| Dopamine D2 | 8.0[6] |

| Serotonin 5-HT1D | 80[6] |

| Adrenergic α2 | 180[6] |

| Serotonin 5-HT1A | 280[6] |

| Muscarinic (non-specific) | 330[6] |

Signaling Pathways

Zotepine's antagonism of D2 and 5-HT2A receptors modulates downstream intracellular signaling cascades. D2 receptor blockade prevents the inhibition of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. 5-HT2A receptor antagonism primarily affects the Gq/11 signaling pathway, inhibiting the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

Pharmacokinetics

The pharmacokinetic profile of zotepine describes its absorption, distribution, metabolism, and excretion (ADME).

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Zotepine is well absorbed from the gastrointestinal tract after oral administration.[7][8] Preclinical studies show a time to maximum plasma concentration (Tmax) of 2-4 hours.[7][9]

-

Distribution: The apparent volume of distribution is large, approximately 109 L/kg, indicating extensive tissue distribution.[7][9] Zotepine and its active metabolite, norzotepine (B1248401), are highly protein-bound, at about 97%.[7][9]

-

Metabolism: Zotepine undergoes extensive first-pass metabolism in the liver, which results in a relatively low oral bioavailability of 7-13%.[1][10] The primary metabolic pathways include N-demethylation to its major active metabolite, norzotepine, S-oxidation, N-oxidation, and aromatic hydroxylation.[9][11] The main enzymes responsible for its metabolism are Cytochrome P450 isoforms CYP1A2 and CYP3A4.[7][12] Norzotepine is a potent norepinephrine reuptake inhibitor and may contribute to the overall clinical effects of the drug.[1][13]

-

Excretion: The elimination half-life of zotepine is approximately 14-16 hours, while norzotepine has a half-life of about 12 hours.[1][8] Excretion occurs mainly through the feces via bile, with only small amounts of the unchanged drug found in the urine.[8][9]

| Parameter | Value |

| Bioavailability | 7–13%[1][10] |

| Tmax (Time to Peak Plasma Concentration) | 2–4 hours[7][9] |

| Cmax (Peak Plasma Concentration) | 6.9–19.6 ng/mL (for a 25-100 mg dose)[7][9] |

| Volume of Distribution (Vd) | 109 L/kg[7][9] |

| Plasma Protein Binding | ~97%[7][9] |

| Elimination Half-life (t½) | 13.7–15.9 hours[1] |

| Active Metabolite (Norzotepine) Half-life | 12 hours[1] |

| Primary Metabolic Enzymes | CYP1A2, CYP3A4[7][12] |

Metabolic Pathway of Zotepine

The metabolism of zotepine is complex, involving several enzymatic reactions primarily mediated by the cytochrome P450 system.

Experimental Protocols

The pharmacological data presented in this document are derived from established experimental methodologies.

In Vitro Receptor Binding Assays

Receptor binding affinities (Kd or Ki values) are typically determined using competitive radioligand binding assays.

Methodology:

-

Tissue/Cell Preparation: Membranes are prepared from tissues or cultured cells that endogenously or recombinantly express the target receptor.

-

Incubation: The membranes are incubated in a buffered solution with a fixed concentration of a high-affinity radioligand (e.g., ³H-spiperone for D2 receptors) and varying concentrations of the unlabeled competitor drug (zotepine).

-

Equilibrium: The mixture is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.

-

Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor drug. A sigmoidal competition curve is generated, from which the IC50 (the concentration of the drug that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Pharmacokinetic Studies

Pharmacokinetic parameters are determined through in vivo studies in animal models and human clinical trials.[14]

Methodology:

-

Drug Administration: Zotepine is administered to subjects, typically via oral (PO) or intravenous (IV) routes.[15]

-

Serial Blood Sampling: Blood samples are collected at predefined time points after drug administration.

-

Plasma Separation: Plasma is separated from the whole blood by centrifugation.

-

Bioanalysis: The concentration of zotepine and its metabolites (e.g., norzotepine) in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software.[14][16] This analysis yields key parameters such as AUC (Area Under the Curve), Cmax, Tmax, t½, clearance (CL), and volume of distribution (Vd).[16]

References

- 1. Zotepine - Wikipedia [en.wikipedia.org]

- 2. medindia.net [medindia.net]

- 3. Zotepine: a clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of an Atypical Antipsychotic, Zotepine, on Astroglial L-Glutamate Release through Hemichannels: Exploring the Mechanism of Mood-Stabilising Antipsychotic Actions and Antipsychotic-Induced Convulsion [mdpi.com]

- 5. What is the mechanism of Zotepine? [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. mims.com [mims.com]

- 9. Zotepine | C18H18ClNOS | CID 5736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Identification of cytochrome P450 enzymes involved in the metabolism of zotepine, an antipsychotic drug, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Norzotepine, a major metabolite of zotepine, exerts atypical antipsychotic-like and antidepressant-like actions through its potent inhibition of norepinephrine reuptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A method to determine pharmacokinetic parameters based on andante constant-rate intravenous infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nebiolab.com [nebiolab.com]

- 16. bioagilytix.com [bioagilytix.com]

An In-depth Technical Guide to the Synthesis Pathway and Chemical Properties of Zotepine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zotepine is an atypical antipsychotic drug utilized in the management of schizophrenia.[1][2] Chemically, it is a dibenzothiepine derivative, and its therapeutic effects are believed to be mediated through its antagonist activity at dopamine (B1211576) and serotonin (B10506) receptors.[2][3] This technical guide provides a comprehensive overview of the synthesis pathway of zotepine, its key chemical properties, and detailed experimental considerations for its preparation.

Chemical Properties of Zotepine

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for drug development, formulation, and pharmacokinetic studies. The key chemical properties of zotepine are summarized in the tables below.

Table 1: General Chemical Properties of Zotepine

| Property | Value | Source |

| Molecular Formula | C18H18ClNOS | [3][4] |

| Molecular Weight | 331.86 g/mol | [4] |

| IUPAC Name | 2-[(8-Chlorodibenzo[b,f]thiepin-10-yl)oxy]-N,N-dimethylethanamine | [4] |

| CAS Number | 26615-21-4 | [4] |

Table 2: Physicochemical Properties of Zotepine

| Property | Value | Source |

| Melting Point | 90-91 °C | [4] |

| Boiling Point | 478.4 °C (Predicted) | [5] |

| pKa (Strongest Basic) | 8.92 (Predicted) | [5] |

| LogP | 4.25 - 4.8 | [5][6] |

| Water Solubility | Poorly soluble[5]; 0.046 µg/L | [5] |

| Solubility in other solvents | Soluble in DMF (10 mg/ml), DMSO (2 mg/ml), Ethanol (10 mg/ml)[3]; Soluble in Methanol | [3] |

Table 3: Spectral Data of Zotepine

| Spectral Data | Wavelength (λmax) | Source |

| UV-Vis (in 95% Ethanol) | 266 nm | [4] |

| UV-Vis (in Ethanol) | 247, 267, 295 nm | [3] |

| UV-Vis (in Hydrochloric acid) | 261 nm | |

| UV-Vis (in Sodium acetate (B1210297) buffer, pH 4.0) | 261 nm |

Zotepine Synthesis Pathway

The synthesis of zotepine involves a multi-step process, beginning with the formation of a thioether, followed by a Willgerodt–Kindler reaction, cyclization to form the dibenzothiepin core, and finally, etherification to yield the final product.[1]

Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis of zotepine, based on established chemical principles.

Step 1: Synthesis of the Thioether Intermediate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloroacetophenone and 4-chlorothiophenol in a suitable solvent such as ethanol.

-

Reaction Conditions: Add a base, such as sodium hydroxide, to the mixture to facilitate the nucleophilic substitution reaction.

-

Work-up and Purification: After the reaction is complete, as monitored by thin-layer chromatography (TLC), neutralize the mixture and extract the product with an organic solvent. The crude product can be purified by recrystallization or column chromatography.

Step 2: Willgerodt–Kindler Reaction and Hydrolysis

-

Reaction Setup: Combine the thioether intermediate with morpholine and elemental sulfur in a reaction vessel.

-

Reaction Conditions: Heat the mixture to reflux. The reaction progress can be monitored by TLC.

-

Hydrolysis: Upon completion of the Willgerodt-Kindler reaction, hydrolyze the resulting thiomorpholide intermediate by heating with a strong acid, such as hydrochloric acid, to yield the corresponding phenylacetic acid derivative.

-

Work-up and Purification: After cooling, the product can be isolated by filtration and purified by recrystallization.

Step 3: Cyclization to form the Dibenzothiepinone Core

-

Reaction Setup: Add the phenylacetic acid derivative to polyphosphoric acid in a reaction flask.

-

Reaction Conditions: Heat the mixture with stirring to promote the intramolecular Friedel-Crafts acylation.

-

Work-up and Purification: Carefully pour the hot reaction mixture into ice-water to precipitate the dibenzothiepinone product. The solid can be collected by filtration, washed with water, and purified by recrystallization.

Step 4: Etherification to Zotepine

-

Reaction Setup: In a suitable solvent, such as methyl isobutyl ketone (MIBK), suspend the dibenzothiepinone intermediate and potassium carbonate.

-

Reaction Conditions: Add 2-(dimethylamino)ethyl chloride to the suspension and heat the mixture to reflux. The use of MIBK as a solvent helps to minimize C-alkylation.[1]

-

Work-up and Purification: After the reaction is complete, filter the mixture to remove inorganic salts. The filtrate is then concentrated, and the crude zotepine can be purified by column chromatography or recrystallization from a suitable solvent like cyclohexane (B81311) to yield crystals.[4]

Logical Workflow for Chemical Property Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of the chemical properties of a newly synthesized batch of zotepine.

Conclusion

This guide has provided a detailed overview of the synthesis and chemical properties of zotepine. The synthetic pathway, while involving several steps, utilizes well-established organic reactions. The tabulated chemical properties offer a valuable resource for researchers and professionals involved in the development and formulation of zotepine. Adherence to detailed experimental protocols and a systematic approach to chemical property assessment are crucial for ensuring the quality and consistency of this important antipsychotic agent.

References

- 1. Zotepine - Wikipedia [en.wikipedia.org]

- 2. PubChemLite - Dibenzo(b,f)thiepin-10(11h)-one, 2-chloro-6-(2-(methylamino)ethoxy)-, hydrochloride (C17H16ClNO2S) [pubchemlite.lcsb.uni.lu]

- 3. 2024.sci-hub.st [2024.sci-hub.st]

- 4. WO2009152347A2 - Crystalline forms of zotepine hydrochloride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Norzotepine: An In-depth Technical Guide on the Major Active Metabolite of Zotepine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zotepine, an atypical antipsychotic, undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these, norzotepine (B1248401), the N-desmethylated metabolite, has been identified as a major active contributor to the overall pharmacological profile of the parent drug. This technical guide provides a comprehensive overview of norzotepine, focusing on its formation, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used for its characterization. Quantitative data are presented in tabular format for clear comparison, and key processes are visualized using diagrams to facilitate understanding. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Metabolism of Zotepine to Norzotepine

Zotepine is subject to considerable first-pass metabolism following oral administration.[1][2] The primary metabolic transformation leading to the formation of norzotepine is N-demethylation.[1][3] This reaction is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.

In vitro studies utilizing human liver microsomes and recombinant human P450 enzymes have identified CYP3A4 as the principal enzyme responsible for the N-demethylation of zotepine to norzotepine.[3][4] Other CYP isoenzymes, including CYP1A2, also contribute to this metabolic pathway, though to a lesser extent.[3][4] Besides N-demethylation, other metabolic routes for zotepine include S-oxidation and aromatic hydroxylation.[1][3]

Comparative Pharmacokinetics of Zotepine and Norzotepine

Both zotepine and its active metabolite norzotepine exhibit high plasma protein binding, estimated at 97%.[1][2] While detailed comparative pharmacokinetic data in humans are limited in the provided search results, the elimination half-life of norzotepine has been reported to be around 12 hours, which is slightly shorter than that of the parent compound, zotepine (13.7–15.9 hours).[5]

| Parameter | Zotepine | Norzotepine | Reference(s) |

| Plasma Protein Binding | ~97% | ~97% | [1][2] |

| Elimination Half-life | 13.7–15.9 hours | ~12 hours | [5] |

| Primary Metabolizing Enzymes | CYP3A4, CYP1A2 | - | [1][3][4] |

Table 1: Pharmacokinetic Parameters of Zotepine and Norzotepine

Comparative Pharmacodynamics and Receptor Binding Profiles

Norzotepine and zotepine share a similar overall neurotransmitter receptor binding profile, exhibiting antagonist activity at various dopamine (B1211576) and serotonin (B10506) receptors.[5][6] However, a critical distinction lies in their affinity for the norepinephrine (B1679862) transporter (NET). Norzotepine is a significantly more potent inhibitor of norepinephrine reuptake than zotepine, with a 7- to 16-fold higher potency observed in in vitro studies.[6] This potent NET inhibition is believed to be a key contributor to the antidepressant-like effects observed with norzotepine.[6]

| Receptor/Transporter | Zotepine | Norzotepine | Key Finding | Reference(s) |

| Dopamine D1/D2 Receptors | Antagonist | Antagonist | Similar activity | [2][5][7] |

| Serotonin 5-HT2A Receptor | Antagonist | Antagonist | Similar activity | [2][5] |

| Norepinephrine Transporter (NET) | Inhibitor | Potent Inhibitor | Norzotepine is 7-16x more potent | [6] |

Table 2: Receptor Binding and Transporter Inhibition Profile

Pharmacological Activity and Clinical Implications

The distinct pharmacodynamic profile of norzotepine has significant implications for the overall clinical effects of zotepine.

-

Antipsychotic-like Effects: In animal models, such as the methamphetamine-induced hyperlocomotion test, norzotepine demonstrates antipsychotic-like effects comparable to those of zotepine.[6] This suggests that both the parent drug and the metabolite contribute to the antipsychotic efficacy.

-

Antidepressant-like Effects: Norzotepine exhibits pronounced antidepressant-like activity in animal models, including the forced-swim test and antagonism of reserpine-induced hypothermia.[6] Zotepine, in contrast, does not show these effects in the same models.[6] This strongly indicates that the antidepressant properties sometimes observed clinically with zotepine may be mediated by its active metabolite, norzotepine, through its potent inhibition of norepinephrine reuptake.[6]

-

Extrapyramidal Symptoms (EPS): Unlike zotepine, norzotepine did not induce catalepsy in mice at doses up to 10 mg/kg i.p., suggesting a lower propensity for causing extrapyramidal side effects.[6] This favorable profile may contribute to the "atypical" nature of zotepine.

Experimental Protocols

In Vitro Metabolism of Zotepine

Objective: To identify the cytochrome P450 enzymes responsible for the metabolism of zotepine.

Methodology:

-

Microsomal Incubation: Zotepine is incubated with human liver microsomes in the presence of an NADPH-generating system.[3]

-

Recombinant Enzyme Analysis: Zotepine is incubated separately with a panel of recombinant human P450 enzymes (e.g., CYP1A1, CYP1A2, CYP2B6, CYP2C19, CYP3A4, CYP3A5, CYP2D6) expressed in a suitable system (e.g., baculovirus-infected insect cells).[3][4]

-

Inhibition Studies: The formation of metabolites in human liver microsomes is assessed in the presence of selective chemical inhibitors for different P450 enzymes or specific inhibitory antibodies.[4]

-

Quantification: The formation of norzotepine and other metabolites is quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][8]

In Vivo Antipsychotic-like Activity: Methamphetamine-Induced Hyperlocomotion

Objective: To assess the potential antipsychotic effects of a test compound.

Methodology:

-

Animal Model: Male mice are frequently used for this assay.[6]

-

Habituation: Animals are placed in an open-field apparatus to allow for habituation to the novel environment.

-

Drug Administration: Animals are pre-treated with the test compound (e.g., norzotepine, zotepine) or vehicle via intraperitoneal (i.p.) injection.[6]

-

Psychostimulant Challenge: After a set pre-treatment time, animals are administered methamphetamine to induce hyperlocomotion.[6]

-

Locomotor Activity Measurement: Locomotor activity is recorded for a specified duration using an automated activity monitoring system.

-

Data Analysis: The total distance traveled or the number of beam breaks is compared between the different treatment groups. A significant reduction in methamphetamine-induced hyperlocomotion by the test compound is indicative of an antipsychotic-like effect.

In Vivo Antidepressant-like Activity: Forced-Swim Test

Objective: To evaluate the potential antidepressant effects of a test compound.

Methodology:

-

Animal Model: Male mice or rats are commonly used.[6]

-

Drug Administration: Animals are administered the test compound (e.g., norzotepine) or vehicle prior to the test.

-

Test Procedure: Animals are placed individually in a cylinder filled with water from which they cannot escape.

-

Behavioral Scoring: The duration of immobility during a set period of the test is recorded. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

-

Data Analysis: A significant reduction in the duration of immobility by the test compound compared to the vehicle group is indicative of an antidepressant-like effect.

Assessment of Extrapyramidal Side Effects: Catalepsy Test

Objective: To determine the propensity of a drug to induce catalepsy, a predictor of extrapyramidal side effects.

Methodology:

-

Drug Administration: Animals are treated with the test compound or vehicle.

-

Test Procedure: At various time points after drug administration, the animal's forepaws are placed on a raised horizontal bar.[9]

-

Measurement: The time it takes for the animal to remove both forepaws from the bar is recorded.

-

Data Analysis: A significant increase in the time the animal maintains the imposed posture is indicative of catalepsy and a higher risk of inducing EPS.

Conclusion

Norzotepine is a pharmacologically active and major metabolite of zotepine. While it shares a similar antipsychotic-like profile with its parent compound, its distinct and potent inhibition of the norepinephrine transporter confers significant antidepressant-like properties. Furthermore, preclinical data suggest a lower propensity for inducing extrapyramidal side effects. These findings underscore the critical importance of considering the activity of metabolites when evaluating the overall clinical profile of a drug. The unique properties of norzotepine likely contribute to the therapeutic efficacy and side-effect profile of zotepine, particularly its effects on mood and its classification as an atypical antipsychotic. Further research into the specific contributions of norzotepine in clinical settings is warranted to fully elucidate its role in the treatment of psychiatric disorders.

References

- 1. Zotepine | C18H18ClNOS | CID 5736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Identification of cytochrome P450 enzymes involved in the metabolism of zotepine, an antipsychotic drug, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Zotepine - Wikipedia [en.wikipedia.org]

- 6. Norzotepine, a major metabolite of zotepine, exerts atypical antipsychotic-like and antidepressant-like actions through its potent inhibition of norepinephrine reuptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mims.com [mims.com]

- 8. impactfactor.org [impactfactor.org]

- 9. Neuroleptics and animal models: feasibility of oral treatment monitored by plasma levels and receptor occupancy assays - PMC [pmc.ncbi.nlm.nih.gov]

Zotepine's Affinity for Dopamine and Serotonin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zotepine is an atypical antipsychotic medication utilized in the management of schizophrenia.[1] Its therapeutic efficacy is attributed to its complex pharmacodynamic profile, characterized by its interaction with a wide range of neurotransmitter receptors. This technical guide provides an in-depth analysis of zotepine's binding affinity for dopamine (B1211576) and serotonin (B10506) receptor subtypes, presenting quantitative data, detailed experimental methodologies, and visualizations of the associated signaling pathways. Zotepine acts as a potent antagonist at several dopamine and serotonin receptors, a characteristic that underlies its antipsychotic effects.[2][3]

Quantitative Analysis of Receptor Binding Affinity

The binding affinity of zotepine for various dopamine and serotonin receptors has been quantified using in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) or the dissociation constant (Kd) are reported to indicate the concentration of the drug required to occupy 50% of the receptors. A lower Ki or Kd value signifies a higher binding affinity. The data presented below has been compiled from various scientific sources.

Dopamine Receptor Affinity

Zotepine exhibits a high affinity for several dopamine receptor subtypes, with a particularly strong interaction with the D2 receptor, a key target for antipsychotic medications.[4][5][6] It also demonstrates affinity for D1 and D4 receptors.[5][7]

| Receptor Subtype | Ki (nM) | Kd (nM) | Reference |

| Dopamine D1 | 15 | [8] | |

| Dopamine D2 | 5.4 | 8 | [4][5] |

| Dopamine D4 | <20 | [7] |

Serotonin Receptor Affinity

Zotepine demonstrates a broad and potent affinity for multiple serotonin (5-HT) receptor subtypes. Its high affinity for the 5-HT2A and 5-HT2C receptors is a hallmark of atypical antipsychotics and is believed to contribute to its efficacy against the negative symptoms of schizophrenia and a lower incidence of extrapyramidal side effects.[2][9] Zotepine also shows notable affinity for 5-HT1A, 5-HT6, and 5-HT7 receptors.[4][5][10]

| Receptor Subtype | Ki (nM) | Kd (nM) | Reference |

| Serotonin 5-HT1A | 280 | [4] | |

| Serotonin 5-HT1D | 80 | [4] | |

| Serotonin 5-HT2A | 2.6 | [4] | |

| Serotonin 5-HT2C | 3.2 | [4] | |

| Serotonin 5-HT6 | <50 | ||

| Serotonin 5-HT7 | <10 |

Experimental Protocols: Radioligand Binding Assays

The determination of zotepine's binding affinity for dopamine and serotonin receptors is primarily conducted through competitive radioligand binding assays. These assays measure the ability of zotepine to displace a radiolabeled ligand that has a known high affinity and specificity for the target receptor.

General Protocol for Competitive Radioligand Binding Assay

1. Membrane Preparation:

-

Tissues or cells expressing the receptor of interest are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in a fresh assay buffer to a specific protein concentration.

2. Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in a specific order:

-

Assay buffer.

-

A fixed concentration of a suitable radioligand (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors).[6][11]

-

Varying concentrations of zotepine (the competitor).

-

For determining non-specific binding, a high concentration of a known unlabeled antagonist is used instead of zotepine.

-

-

The plate is incubated for a specific time at a controlled temperature (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.

3. Filtration and Washing:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

4. Measurement of Radioactivity:

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of zotepine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Specific Radioligands for Key Receptors:

-

Dopamine D2 Receptor: [3H]Spiperone[11]

-

Serotonin 5-HT2A Receptor: [3H]Ketanserin[6]

-

Serotonin 5-HT1A Receptor: [3H]8-OH-DPAT[12]

-

Serotonin 5-HT2C Receptor: [3H]Mesulergine[13]

-

Serotonin 5-HT6 and 5-HT7 Receptors: [3H]-LSD[14]

Signaling Pathways

Zotepine's antagonist activity at dopamine and serotonin receptors modulates their downstream signaling cascades. The following diagrams illustrate the canonical signaling pathways for the D2 and 5-HT2A receptors.

References

- 1. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Radioligand binding assays [bio-protocol.org]

- 6. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. innoprot.com [innoprot.com]

- 9. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 10. researchgate.net [researchgate.net]

- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 12. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]

- 14. cdr.lib.unc.edu [cdr.lib.unc.edu]

Investigating the Neuroleptic Properties of Zotepine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zotepine is an atypical antipsychotic agent belonging to the dibenzothiepine class, utilized in the management of schizophrenia. Its therapeutic action is attributed to a complex neuropharmacological profile, characterized by antagonism at multiple neurotransmitter receptors. This technical guide provides a comprehensive overview of the neuroleptic properties of Zotepine, consolidating quantitative data on its receptor binding affinity, pharmacokinetic profile, and clinical efficacy. Detailed experimental protocols for key preclinical and clinical evaluation methods are presented, alongside visualizations of its primary signaling pathway, experimental workflows, and the logical interplay between its molecular interactions and clinical effects. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and neuropharmacology.

Introduction

Zotepine is a second-generation antipsychotic medication primarily indicated for the treatment of acute and chronic schizophrenia.[1] Developed in Japan, it has seen clinical use in several Asian and European countries.[2] Like other atypical antipsychotics, Zotepine's therapeutic efficacy is believed to stem from its unique interaction with a wide array of neurotransmitter systems, distinguishing it from first-generation or "typical" antipsychotics.[1][3] This guide delves into the core neuroleptic properties of Zotepine, providing a granular look at its mechanism of action, empirical data from preclinical and clinical studies, and the methodologies employed in its evaluation.

Pharmacodynamics: Receptor Binding Profile and Mechanism of Action

The neuroleptic effects of Zotepine are rooted in its potent antagonism of dopamine (B1211576) and serotonin (B10506) receptors. Its "atypical" profile is largely defined by its strong affinity for serotonin 5-HT2A receptors in addition to its dopamine D2 receptor blockade.[4]

Receptor Binding Affinity

The following table summarizes the in vitro binding affinities (Ki values) of Zotepine for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

| Receptor | Ki (nM) |

| Serotonin Receptors | |

| 5-HT2A | 2.6 |

| 5-HT2C | 3.2 |

| 5-HT1A | 280 |

| 5-HT1D | 80 |

| Dopamine Receptors | |

| D2 | 8.0 |

| Adrenergic Receptors | |

| α1 | 7.3 |

| α2 | 180 |

| Histamine Receptors | |

| H1 | 3.3 |

| Muscarinic Receptors | |

| M | 330 |

Data sourced from MedchemExpress.com.[5]

Signaling Pathways

Zotepine's primary mechanism of action involves the modulation of dopaminergic and serotonergic signaling pathways in the brain. The diagram below illustrates this interaction.

Dopamine and Serotonin Receptor Occupancy

The clinical efficacy of atypical antipsychotics is often linked to their relative occupancy of dopamine D2 and serotonin 5-HT2A receptors in the brain. While Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) studies have been crucial in establishing the therapeutic window for D2 receptor occupancy (typically 65-80% for antipsychotic effect) for many antipsychotics, there is a notable lack of high-quality, publicly available in vivo receptor occupancy data specifically for Zotepine. A systematic review highlighted "very low quality of findings for... zotepine" in this area.[6]

For other atypical antipsychotics like ziprasidone, PET studies have demonstrated significantly higher 5-HT2A receptor occupancy compared to D2 receptor occupancy at therapeutic doses.[7] This characteristic is believed to contribute to the "atypical" profile, including a lower propensity for extrapyramidal symptoms (EPS).

Pharmacokinetics

| Parameter | Value |

| Absorption | |

| Bioavailability | - |

| Tmax (Peak Plasma Time) | ~4 hours[8] |

| Distribution | |

| Protein Binding | - |

| Metabolism | |

| Primary Metabolites | Norzotepine |

| Cytochrome P450 Enzymes | CYP1A2, CYP3A4[4] |

| Elimination | |

| Elimination Half-life | ~21 hours[8] |

| Route of Elimination | - |

Clinical Efficacy

Zotepine has demonstrated efficacy in the treatment of schizophrenia in several randomized controlled trials. The tables below summarize the changes in the Positive and Negative Syndrome Scale (PANSS) and the Brief Psychiatric Rating Scale (BPRS) from key studies.

Zotepine vs. Placebo

| Study | Duration | N | Treatment | Mean Baseline PANSS/BPRS | Mean Change from Baseline | p-value |

| Möller et al. (2004)[9] | 8 weeks | 80 | Zotepine (avg. 131 mg/day) | PANSS Negative: ~25 | -7.8 | NS |

| Placebo | PANSS Negative: ~25 | -6.5 | ||||

| Cooper et al. (1999a) (as cited in Cochrane Review)[10] | 8 weeks | 106 | Zotepine | BPRS: Not specified | -11.6 | <0.05 |

| Placebo | BPRS: Not specified | Not specified |

NS = Not Significant

Zotepine vs. Active Comparators

| Study | Duration | N | Treatment | Mean Baseline PANSS/BPRS | Mean Change from Baseline | p-value (vs. comparator) |

| Huang et al. (2013)[3] | 6 weeks | 39 | Zotepine (avg. 237 mg/day) | PANSS Total: ~95 | -34.7 | 0.125 |

| Risperidone (avg. 4.8 mg/day) | PANSS Total: ~93 | -28.6 | ||||

| Chien & Hwu (2002)[11] | 6 weeks | 70 | Zotepine (150 mg/day) | PANSS Total: Not specified | Not specified | NS |

| Haloperidol (9 mg/day) | PANSS Total: Not specified | Not specified | ||||

| Barnas et al. (1992) | Not specified | Not specified | Zotepine | PANSS Negative: Not specified | Significant Improvement | <0.05 |

| Haloperidol | PANSS Negative: Not specified | No Significant Improvement |

NS = Not Significant

Experimental Protocols

In Vitro Receptor Binding Assay

This protocol outlines a general method for determining the binding affinity (Ki) of a test compound like Zotepine to a specific receptor using a competition radioligand binding assay.

Cheng-Prusoff Equation:

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation:[6][7]

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

IC50: The concentration of the competing ligand (Zotepine) that displaces 50% of the specific binding of the radioligand.

-

[L]: The concentration of the radioligand used in the assay.

-

Kd: The equilibrium dissociation constant of the radioligand for the receptor.

In Vivo Microdialysis

This protocol describes a general procedure for measuring extracellular neurotransmitter levels in the rat prefrontal cortex following the administration of Zotepine.

Double-Blind, Randomized, Parallel-Group Clinical Trial

This outlines the typical design of a clinical trial to evaluate the efficacy and safety of Zotepine in patients with schizophrenia.

Logical Relationships: From Receptor Profile to Clinical Effects

The multifaceted clinical profile of Zotepine can be logically linked to its interactions with various neurotransmitter receptors.

Conclusion

Zotepine presents a complex neuropharmacological profile, acting as a potent antagonist at a range of dopaminergic, serotonergic, adrenergic, and histaminergic receptors. This multi-receptor interaction underpins its efficacy as an atypical antipsychotic in the management of schizophrenia. While its clinical effectiveness is comparable to other antipsychotics, particularly in addressing negative symptoms with a potentially lower risk of extrapyramidal side effects, a notable gap exists in the literature regarding its in vivo dopamine D2 and serotonin 5-HT2A receptor occupancy at therapeutic doses. Further research, particularly utilizing neuroimaging techniques such as PET and SPECT, is warranted to fully elucidate the in vivo receptor binding characteristics of Zotepine and to more definitively correlate its molecular actions with its clinical outcomes. This guide provides a foundational repository of the current knowledge on Zotepine's neuroleptic properties to aid in future research and development endeavors.

References

- 1. Occupancy of striatal and extrastriatal dopamine D2 receptors by clozapine and quetiapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Dopamine D2/3 receptor occupancy by quetiapine in striatal and extrastriatal areas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ils.unc.edu [ils.unc.edu]

- 7. researchgate.net [researchgate.net]

- 8. Increased dopamine D2 receptor binding after long-term treatment with antipsychotics in humans: a clinical PET study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A positron emission tomography occupancy study of brexpiprazole at dopamine D2 and D3 and serotonin 5-HT1A and 5-HT2A receptors, and serotonin reuptake transporters in subjects with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dopamine D2 Occupancy as a Biomarker for Antipsychotics: Quantifying the Relationship with Efficacy and Extrapyramidal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

Zotepine's Modulation of Neurotransmitter Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zotepine is an atypical antipsychotic medication characterized by a complex pharmacological profile involving the modulation of multiple neurotransmitter systems. This technical guide provides an in-depth analysis of zotepine's mechanism of action, focusing on its interactions with dopamine (B1211576), serotonin (B10506), norepinephrine (B1679862), glutamate (B1630785), and GABAergic systems. Quantitative data on receptor binding affinities are presented in a structured format, and detailed methodologies for key experimental procedures are outlined. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of zotepine's neuropharmacological effects.

Introduction

Zotepine, a dibenzothiepine derivative, is classified as an atypical antipsychotic drug used in the treatment of schizophrenia.[1][2] Its therapeutic efficacy is attributed to its multifaceted interaction with various neurotransmitter systems in the brain.[3][4] Unlike typical antipsychotics that primarily target dopamine D2 receptors, zotepine exhibits a broad receptor binding profile, which contributes to its effectiveness against both positive and negative symptoms of schizophrenia and a comparatively favorable side-effect profile.[2][5] This guide delves into the core mechanisms of zotepine's action, providing a detailed overview for researchers and professionals in the field of drug development.

Pharmacodynamics: Receptor Binding Profile

Zotepine's pharmacological activity is dictated by its affinity for a wide range of neurotransmitter receptors and transporters. The following tables summarize the quantitative data on the binding affinities of zotepine and its active metabolite, norzotepine, for various targets. Binding affinity is expressed as the inhibition constant (Ki) or dissociation constant (Kd), with lower values indicating higher affinity.

Table 1: Zotepine Receptor and Transporter Binding Affinities

| Target | K_i_ (nM) | K_d_ (nM) | Species | Reference(s) |

| Dopamine D_1_ | 29 | Human | [4] | |

| Dopamine D_2_ | 13 | 8 | Human | [4][6] |

| Serotonin 5-HT_2A_ | 0.5 | 2.6 | Human | [1][6] |

| Serotonin 5-HT_2C_ | 3.2 | Human | [6] | |

| Serotonin 5-HT_6_ | Human | [1] | ||

| Serotonin 5-HT_7_ | Human | [1] | ||

| α_1_-Adrenergic | 7.3 | Human | [6] | |

| α_2_-Adrenergic | 180 | Human | [6] | |

| Histamine H_1_ | 3.3 | Human | [6] | |

| Muscarinic M_1-5_ | 330 | Human | [6] | |

| Serotonin Transporter (SERT) | 151 | Human | [2] | |

| Norepinephrine Transporter (NET) | 530 | Human | [2] | |

| Dopamine Transporter (DAT) | 3621 | Human | [2] |

Table 2: Norzotepine (N-desmethylzotepine) Receptor and Transporter Binding Affinities

| Target | K_i_ (nM) | Species | Reference(s) |

| Norepinephrine Transporter (NET) | Potent Inhibition | Not Specified | [7] |

Note: Norzotepine shows 7- to 16-fold more potent norepinephrine reuptake inhibition than zotepine.[7]

Modulation of Major Neurotransmitter Systems

Dopaminergic System

Zotepine acts as an antagonist at both D_1_ and D_2_ dopamine receptors.[1][4] The blockade of D_2_ receptors in the mesolimbic pathway is believed to be the primary mechanism for its antipsychotic effects on positive symptoms.[3] The antagonism of D_1_ receptors may also contribute to its overall therapeutic profile.

Serotonergic System

Zotepine exhibits potent antagonism at several serotonin receptors, including 5-HT_2A_, 5-HT_2C_, 5-HT_6_, and 5-HT_7_ receptors.[1] The blockade of 5-HT_2A_ receptors, in particular, is a hallmark of atypical antipsychotics and is thought to contribute to the reduced incidence of extrapyramidal side effects and efficacy against negative symptoms.[3] Antagonism at 5-HT_2C_ receptors may be associated with effects on mood and cognition.[3]

Noradrenergic System

Zotepine and its primary active metabolite, norzotepine, inhibit the reuptake of norepinephrine.[1][7] Norzotepine is particularly potent in this regard.[7] This action increases the synaptic concentration of norepinephrine, which may contribute to the antidepressant effects observed with zotepine treatment.[7]

Glutamatergic and GABAergic Systems

Zotepine has been shown to influence glutamatergic and GABAergic neurotransmission. In vivo microdialysis studies in rats have demonstrated that zotepine increases the extracellular levels of both glutamate and GABA in the medial prefrontal cortex.[8][9] This effect is not observed with typical antipsychotics like haloperidol.[8][9] The modulation of these excitatory and inhibitory systems may be a key component of zotepine's atypical profile and could be related to its effects on cognitive symptoms and its potential for pro-convulsive activity at higher doses.[8][10] Specifically, chronic administration of therapeutically relevant concentrations of zotepine has been found to increase astroglial L-glutamate release.[10]

Experimental Protocols

Radioligand Receptor Binding Assay (General Protocol)

This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of a test compound (e.g., zotepine) for a specific receptor.

Methodology:

-

Receptor Preparation: A source of the target receptor is required, typically cell membranes from transfected cell lines (e.g., HEK293 or CHO cells) stably expressing the human receptor of interest, or homogenized brain tissue from animal models.

-

Incubation: The receptor preparation is incubated in a buffer solution containing a known, fixed concentration of a high-affinity radioligand for the target receptor (e.g., [³H]spiperone for D_2_ receptors or [³H]ketanserin for 5-HT_2A_ receptors). A range of concentrations of the unlabeled test compound (zotepine) is added to compete for binding with the radioligand. A control incubation without the test compound is also performed to determine total binding, and another in the presence of a high concentration of a known saturating ligand to determine non-specific binding.

-

Separation: After incubation to allow binding to reach equilibrium, the bound radioligand must be separated from the free (unbound) radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the cell membranes (and thus the bound radioligand) while allowing the free radioligand to pass through.

-

Quantification: The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The amount of specific binding at each concentration of the test compound is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC_50_ value) is determined by non-linear regression analysis of the competition curve.

-

K_i_ Calculation: The inhibition constant (K_i_) is then calculated from the IC_50_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant for the receptor.

In Vivo Microdialysis for Neurotransmitter Measurement (General Protocol)

This protocol describes the general methodology for in vivo microdialysis to measure extracellular neurotransmitter levels in the brain of a freely moving animal following drug administration.

Methodology:

-

Probe Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the brain of a rat, targeting the specific region of interest (e.g., the medial prefrontal cortex). The animal is then allowed to recover from the surgery.

-

Microdialysis Experiment: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is connected via tubing to a syringe pump and a fraction collector. The animal is placed in a behavioral arena that allows for free movement.

-

Perfusion and Baseline Collection: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min). As the aCSF flows through the semipermeable membrane at the tip of the probe, neurotransmitters from the extracellular space diffuse into the probe. The resulting fluid, the dialysate, is collected in vials at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Zotepine is administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection for systemic effects, or it can be included in the perfusion fluid for local administration.

-

Sample Collection: Dialysate collection continues at the same timed intervals following drug administration.

-

Neurotransmitter Analysis: The concentration of neurotransmitters (e.g., dopamine, norepinephrine, serotonin, glutamate, GABA) in the collected dialysate samples is quantified using a highly sensitive analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or fluorescence detection.

-

Data Analysis: The neurotransmitter concentrations in the post-drug samples are typically expressed as a percentage change from the average baseline concentration.

Conclusion

Zotepine's modulation of neurotransmitter systems is complex and multifaceted, extending beyond simple dopamine D_2_ receptor antagonism. Its potent activity at various serotonin receptors and its ability to inhibit norepinephrine reuptake contribute significantly to its atypical antipsychotic profile. Furthermore, its influence on glutamatergic and GABAergic systems highlights novel avenues for understanding its therapeutic effects and side-effect profile. The experimental methodologies detailed in this guide provide a framework for the continued investigation of zotepine and the development of future antipsychotic agents with improved efficacy and tolerability. The comprehensive understanding of these mechanisms is crucial for optimizing therapeutic strategies and advancing the field of psychopharmacology.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Zotepine: a clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Zotepine? [synapse.patsnap.com]

- 4. zotepine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Effect of zotepine on dopamine, serotonin and noradrenaline release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Norzotepine, a major metabolite of zotepine, exerts atypical antipsychotic-like and antidepressant-like actions through its potent inhibition of norepinephrine reuptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of zotepine on extracellular levels of monoamine, GABA and glutamate in rat prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of zotepine on extracellular levels of monoamine, GABA and glutamate in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of an Atypical Antipsychotic, Zotepine, on Astroglial L-Glutamate Release through Hemichannels: Exploring the Mechanism of Mood-Stabilising Antipsychotic Actions and Antipsychotic-Induced Convulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

The history and development of Zotepine as an antipsychotic

An In-depth Technical Guide to the History and Development of Zotepine as an Antipsychotic

Introduction

Zotepine is a second-generation (atypical) antipsychotic medication primarily utilized in the treatment of schizophrenia.[1][2] Developed in the 1970s, its unique pharmacological profile, characterized by broad receptor antagonism, distinguishes it from first-generation antipsychotics. This technical guide provides a comprehensive overview of the history, chemical synthesis, pharmacodynamics, pharmacokinetics, and clinical development of zotepine for researchers, scientists, and drug development professionals.

History and Development

Zotepine, a dibenzothiepine derivative, was designed and synthesized by Fujisawa Pharmaceutical Co., Ltd. in Japan during the 1970s.[3][4] The goal was to create an antipsychotic with improved efficacy against the negative symptoms of schizophrenia compared to existing treatments.[3]

Key Milestones:

-

1970s: Preclinical studies confirmed its antipsychotic potential in animal models.[3]

-

1982: Zotepine received its first regulatory approval in Japan for the treatment of schizophrenia.[3]

-

1990: It was approved and introduced in Germany.[5]

-

1993: The U.S. Food and Drug Administration (FDA) classified zotepine as an inactive drug substance (Status I, Type II), and it has never been approved for use in the United States.[3][4][6]

-

1998: Approved for use in the United Kingdom, though it is no longer available there.[3]

-

Circa 2000: The drug was discontinued (B1498344) in the German market for commercial reasons.[3]

As of 2025, zotepine remains available in Japan and India, among other countries, but its use is not widespread globally.[3][4]

Chemical Synthesis

Zotepine, with the chemical formula C₁₈H₁₈ClNOS, is synthesized through a multi-step process.[5] The core of the molecule is the dibenzothiepin ring system.

Synthesis Protocol:

-

Thioether Formation: The process begins with the reaction of 2-chloroacetophenone (B165298) and 4-chlorothiophenol (B41493) to form a thioether.[5]

-

Willgerodt-Kindler Reaction: The thioether is treated with morpholine (B109124) and sulfur. Subsequent acid hydrolysis of the amide intermediate yields a phenylacetic acid derivative.[5]

-

Cyclization: The derivative is cyclized in the presence of polyphosphoric acid, which forms the tricyclic dibenzothiepin ring system.[5]

-

Enol Ether Formation: The final step involves treating the cyclized intermediate with 2-(dimethylamino)ethyl chloride and potassium carbonate in methyl isobutyl ketone. This reaction produces the enol ether, zotepine, minimizing the undesired C-alkylation byproduct.[5]

Pharmacology

Pharmacodynamics and Mechanism of Action

Zotepine's antipsychotic effect is mediated through a complex interaction with multiple neurotransmitter systems.[7][8] It is a potent antagonist at a wide range of receptors, a characteristic of many atypical antipsychotics.[7]